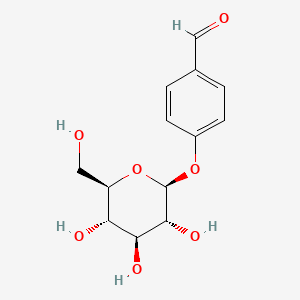

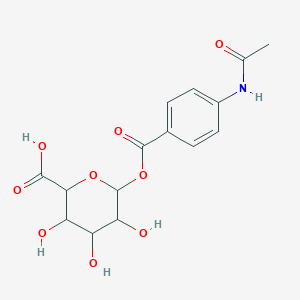

15-beta-OH Gibberellin A3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

15-beta-OH Gibberellin A3 is a hydroxylated form of gibberellin A3, a plant hormone that plays a crucial role in regulating various aspects of plant growth and development. This compound is a pentacyclic diterpenoid, which is responsible for promoting cell elongation and division in plants. It is naturally occurring in plants and fungi and can be synthesized for various applications in agriculture and scientific research .

Applications De Recherche Scientifique

15-beta-OH Gibberellin A3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and agriculture. Some of the key applications include:

Plant Growth Regulation: It is used to study the effects of gibberellins on plant growth and development, including stem elongation, seed germination, and fruit development.

Gene Expression Studies: Researchers use this compound to investigate the role of gibberellins in regulating gene expression and hormonal pathways in plants.

Agricultural Applications: It is applied to crops to enhance growth, increase yield, and improve fruit quality.

Biological Activity Assessment: The compound is used in bioassays to understand the structural requirements for biological activity and to develop new plant growth regulators.

Mécanisme D'action

Target of Action

15-beta-OH Gibberellin A3, also known as Gibberellin A3, is a type of gibberellin, a group of plant hormones that play important roles in various processes . The primary targets of Gibberellin A3 are the cells in plants, particularly those involved in growth and differentiation . It affects these cells by regulating their growth and differentiation .

Mode of Action

Gibberellin A3 interacts with its targets by binding to specific receptors in the plant cells . This binding triggers a series of biochemical reactions that lead to changes in the expression of genes involved in cell wall synthesis . As a result, the cell walls thicken, which can lead to increased growth and differentiation .

Biochemical Pathways

The action of Gibberellin A3 affects several biochemical pathways. One of the key pathways is the gibberellin metabolic pathway . This pathway involves a series of reactions that convert gibberellin A3 into other forms of gibberellins, each with its own specific biological activity . The regulation of this pathway is crucial for controlling the concentration of gibberellins in plant organs .

Pharmacokinetics

It is known that the compound has a molecular weight of 36237 g/mol . This suggests that it may be readily absorbed and distributed throughout the plant.

Orientations Futures

There is a continuously increasing interest in gibberellins research because of their relevant role in the so-called ‘Green Revolution’, as well as their current and possible applications in crop improvement . Future research will likely focus on further understanding the roles of gibberellins in plant development and exploring their potential applications in agriculture .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 15-beta-OH Gibberellin A3 involves several complex biochemical reactions. One of the methods includes the partial synthesis from gibberellin A3, which involves hydroxylation at the 15th position. This process can be achieved through various chemical reactions, including retroaldol-like cleavage and UV-light irradiation methods.

Industrial Production Methods: Industrial production of gibberellin A3, including its hydroxylated forms, is primarily achieved through fermentation processes using microorganisms such as fungi, particularly Gibberella fujikuroi. The fermentation process can be carried out in submerged or solid-state conditions, with various factors affecting the yield and efficiency of production .

Analyse Des Réactions Chimiques

Types of Reactions: 15-beta-OH Gibberellin A3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures, pH levels, and reaction times to achieve the desired modifications .

Major Products Formed: The major products formed from the chemical reactions of this compound include various hydroxylated and oxidized derivatives. These products can have different biological activities and are used in various scientific and industrial applications .

Comparaison Avec Des Composés Similaires

15-beta-OH Gibberellin A3 is unique among gibberellins due to its specific hydroxylation at the 15th position. This modification can enhance its biological activity and make it more effective in certain applications. Similar compounds include:

Gibberellin A1: Another bioactive gibberellin with similar growth-promoting effects but different structural features.

Gibberellin A4: Known for its high bioactivity, it is often used in combination with other gibberellins to achieve desired growth effects.

Gibberellin A7: Similar to gibberellin A3 but with different hydroxylation patterns, affecting its biological activity.

These compounds share similar roles in plant growth regulation but differ in their specific chemical structures and biological activities.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 15-beta-OH Gibberellin A3 involves several steps starting from commercially available starting materials.", "Starting Materials": [ "Methyl 3-oxopentanoate", "Ethyl acetoacetate", "Triethylorthoformate", "Sodium methoxide", "2,3-Dimethylbutadiene", "Acetic anhydride", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Chlorotrimethylsilane", "2,3-Dimethyl-2-butene", "Gibberellin A3" ], "Reaction": [ "The first step involves the reaction of methyl 3-oxopentanoate with ethyl acetoacetate in the presence of triethylorthoformate to form a beta-ketoester.", "Next, the beta-ketoester is treated with sodium methoxide and 2,3-dimethylbutadiene to form a diene.", "The diene is then subjected to a Diels-Alder reaction with acetic anhydride to form a bicyclic intermediate.", "Reduction of the bicyclic intermediate using sodium borohydride and methanol yields a diol.", "The diol is then treated with hydrochloric acid to form a cyclic hemiacetal.", "The cyclic hemiacetal is then converted to a cyclic acetal using sodium hydroxide and chlorotrimethylsilane.", "Finally, the cyclic acetal is subjected to acid hydrolysis to form 15-beta-OH Gibberellin A3.", "Gibberellin A3 can be obtained from plant sources or synthesized using known methods." ] } | |

Numéro CAS |

105593-18-8 |

Formule moléculaire |

C19H22O7 |

Poids moléculaire |

362.38 |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(1α,2β,4aα,4bβ,9β,10β)-2,4a,7,9-Tetrahydroxy-1-methyl-8-methylene-gibb-3-ene-1,10-dicarboxylic Acid 1,4a-Lactone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.